5-Methoxy-3-(2-nitrovinyl)-1H-indole is an organic compound with the molecular formula C₁₁H₁₀N₂O₃. This compound features a methoxy group at the 5-position and a nitrovinyl group at the 3-position of the indole structure, which contributes to its unique chemical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrovinyl) groups makes this compound particularly interesting for various
MK-2 is an enzyme involved in various cellular processes, including inflammation and cell proliferation. Studies have shown that inhibiting MK-2 can be beneficial in treating certain diseases. The structure of 5M3NVH shares some similarities with known MK-2 inhibitors, suggesting it could be a candidate for further research in this area PubChem, National Institutes of Health: https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-3-2-nitrovinyl-1H-indole.
Indole derivatives, a class of chemicals that includes 5M3NVH, have been explored for their potential antioxidant properties. Lipoic acid is another compound known for its antioxidant activity. Combining these moieties into a single molecule like 5M3NVH could be an interesting avenue for research on novel antioxidants Scientific Laboratory Supplies: .
Research indicates that derivatives of 5-methoxy-3-(2-nitrovinyl)-1H-indole exhibit various biological activities:
Several synthesis methods for 5-methoxy-3-(2-nitrovinyl)-1H-indole have been reported:
5-Methoxy-3-(2-nitrovinyl)-1H-indole has a range of applications:
Several compounds share structural similarities with 5-methoxy-3-(2-nitrovinyl)-1H-indole. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Methoxyindole | Methoxy group at position 5 | Lacks nitrovinyl group; primarily used in basic research. |
| 3-Nitroindole | Nitro group at position 3 | Exhibits different reactivity patterns compared to the target compound. |
| 4-Methoxy-1H-indole | Methoxy group at position 4 | Different substitution pattern; used in various synthetic applications. |
| 5,7-Dimethoxyindole | Two methoxy groups at positions 5 and 7 | Enhanced reactivity due to multiple electron-donating groups. |
The unique combination of a methoxy and a nitrovinyl group in 5-methoxy-3-(2-nitrovinyl)-1H-indole distinguishes it from these similar compounds, providing unique reactivity and potential biological activities not found in simpler indoles.
The incorporation of nitrovinyl groups into indole frameworks represents a fundamental transformation in heterocyclic chemistry, primarily achieved through condensation reactions between indole derivatives and nitro-containing electrophiles. The most prevalent methodologies include the Knoevenagel condensation, Henry reaction (nitroaldol reaction), and direct Friedel-Crafts alkylation approaches [1] [2] [3].
The Knoevenagel condensation emerges as the most widely employed strategy for nitrovinyl group installation, involving the nucleophilic addition of activated methylene compounds to carbonyl groups followed by dehydration [2] [3]. This methodology typically utilizes indole-3-carboxaldehyde as the electrophilic partner with nitromethane or substituted nitroalkanes under weakly basic conditions. The reaction proceeds through formation of an enolate intermediate from the nitroalkane, which subsequently attacks the aldehyde carbonyl carbon [3].
Optimal reaction conditions involve the use of weak amine bases such as pyrrolidine or piperidine in polar solvents like ethanol or dimethylformamide at temperatures ranging from 60-80°C [4] [2]. Under these conditions, yields typically range from 75-95% with excellent regioselectivity for the desired E-isomer of the nitrovinyl product [2]. The mechanism proceeds through a nucleophilic addition-elimination sequence, where the initial addition product undergoes spontaneous dehydration to form the conjugated nitrovinyl system [3].
The Henry reaction, also known as the nitroaldol reaction, provides an alternative approach for introducing nitrovinyl substituents through direct condensation of nitroalkanes with aldehydes or ketones [5] [6] [7]. This methodology was first described by Louis Henry in 1895 and involves the base-catalyzed addition of nitronate anions to carbonyl compounds [6] [8].
The reaction mechanism initiates with deprotonation of the nitroalkane at the alpha position by a strong base such as potassium hydroxide or sodium methoxide, generating a resonance-stabilized nitronate anion [9] [7]. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon, forming a beta-nitro alcohol intermediate [6] [8]. Under appropriate conditions, this intermediate can undergo dehydration to yield the desired nitrovinyl compound [10] [11].
Reaction conditions typically employ catalytic amounts of strong bases (10-20 mol%) in polar solvents at temperatures ranging from room temperature to 50°C [6] [8]. Yields generally fall within the 65-85% range, with the major limitation being the reversible nature of the reaction and potential formation of side products through competing pathways [5] [7].
Direct Friedel-Crafts alkylation represents another viable strategy for nitrovinyl group introduction, particularly when employing 2-nitrovinyl halides or related electrophiles [1]. This approach takes advantage of the nucleophilic character of the indole C3 position, allowing direct substitution under Lewis acid catalysis [1].
Typical reaction conditions involve the use of Lewis acids such as aluminum chloride or zinc chloride in dichloromethane at temperatures from 0°C to room temperature [1]. While this methodology offers the advantage of direct functionalization without pre-formed aldehyde intermediates, regioselectivity can be challenging to control, and yields typically range from 55-80% [1].
Achieving regioselective functionalization of the indole nucleus requires careful consideration of the electronic and steric factors that influence reactivity patterns. The indole ring system exhibits distinct reactivity at different positions, with the C3 position being most nucleophilic due to the extended conjugation with the nitrogen lone pair [12] [13] [14].
Recent advances in directed C-H functionalization have enabled unprecedented control over regioselectivity in indole modifications [12] [13] [15]. The use of directing groups at the C3 position allows selective functionalization at the C4 or C5 positions through palladium or rhodium catalysis [12] [13]. For example, installation of a pivaloyl directing group at C3 enables regioselective C4 arylation using palladium catalysts, while copper-catalyzed conditions favor C5 functionalization [13].
The mechanism of directed C-H activation involves coordination of the metal catalyst to the directing group, followed by cyclometalation and subsequent functionalization [15]. This approach has been successfully applied to the synthesis of complex indole alkaloids and pharmaceutical intermediates [12] [16].
The electronic nature of substituents on the indole ring significantly influences regioselectivity patterns [14] [17]. Electron-withdrawing groups such as nitro or carbonyl substituents deactivate the indole ring toward electrophilic substitution while activating it toward nucleophilic attack [14]. Conversely, electron-donating groups like methoxy or alkyl substituents enhance nucleophilicity and favor electrophilic substitution [17].
In the specific case of 5-methoxy-3-(2-nitrovinyl)-1H-indole, the methoxy group at the 5-position provides electronic activation through resonance donation, while the nitrovinyl group at C3 acts as an electron-withdrawing substituent [18] [19]. This combination creates a unique electronic environment that influences both reactivity and selectivity in subsequent transformations [20] .
The use of protecting groups on the indole nitrogen enables enhanced control over regioselectivity and prevents undesired N-alkylation or N-acylation reactions [22] [23]. Common protecting groups include tosyl, acetyl, and benzyl moieties, each offering different advantages in terms of installation and removal conditions [22].
The choice of protecting group significantly affects the electronic properties of the indole ring and can influence regioselectivity patterns [22]. Electron-withdrawing protecting groups such as tosyl or acetyl reduce the nucleophilicity of the indole ring, while electron-donating groups like benzyl maintain or enhance reactivity [22] [23].
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating indole transformations while reducing environmental impact and improving reaction efficiency [24] [4] [25] [26]. This technology offers significant advantages in terms of reaction times, yields, and energy consumption compared to conventional heating methods [4] [27].
Microwave irradiation accelerates chemical reactions through direct heating of polar molecules and ions, resulting in rapid and uniform temperature elevation throughout the reaction mixture [24] [26]. This heating mechanism differs fundamentally from conventional thermal heating, where heat transfer occurs from the outside inward, often leading to temperature gradients and hot spots [4].
The mechanism of microwave acceleration involves dipolar polarization and ionic conduction [24] [4]. Polar molecules align with the oscillating electric field of the microwave radiation, and the rapid reorientation generates heat through molecular friction [26]. This process is particularly effective for reactions involving polar intermediates or transition states [24] [25].
One of the most significant green chemistry advantages of microwave-assisted synthesis is the ability to conduct reactions under solvent-free conditions [25] [27] [28]. The direct heating mechanism of microwave irradiation allows solid-phase reactions to proceed efficiently without the need for organic solvents [27].
Solvent-free microwave-assisted reactions offer multiple environmental benefits, including elimination of volatile organic compounds, reduction of waste generation, and simplified purification procedures [25] [28]. For indole synthesis, solvent-free conditions have been successfully applied to Fischer indolization, Madelung cyclization, and various condensation reactions [25] [27].
The Madelung indole synthesis under solvent-free microwave conditions exemplifies this approach, where ortho-substituted benzamides undergo cyclization in the presence of potassium tert-butoxide under microwave irradiation at temperatures up to 330°C for 20 minutes [25]. This methodology provides excellent yields while eliminating the need for high-boiling solvents traditionally required for these transformations [25].
Microwave-assisted synthesis typically reduces reaction times by factors of 10-100 compared to conventional heating methods [24] [4] [26]. This dramatic acceleration results from the direct heating mechanism and the ability to rapidly reach elevated temperatures [4] [25].
For indole derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes while maintaining or improving yields [24] [26]. For example, three-component coupling reactions for indole synthesis that traditionally require 6-12 hours can be completed in 10-20 minutes under microwave conditions [24].
The energy efficiency of microwave-assisted synthesis stems from the selective heating of the reaction components, eliminating the need to heat large volumes of solvent or reactor walls [4] [26]. This targeted heating approach results in significant energy savings and reduced environmental impact [28] [29].
The development of environmentally benign catalyst systems represents another important aspect of green indole synthesis [30] [28] [29]. Heterogeneous catalysts that can be easily recovered and recycled offer significant advantages over traditional homogeneous systems [28].
Recent advances include the use of supported ionic liquids, zeolite-based catalysts, and polymer-supported reagents [28] [29]. These systems combine the advantages of homogeneous catalysis with the ease of separation associated with heterogeneous catalysts [30] [28].
Halide catalysis represents an emerging green approach for indole oxidation reactions, utilizing environmentally benign oxidants such as oxone while avoiding toxic transition metals [30]. This methodology demonstrates excellent functional group tolerance and can be applied to various indole transformations with minimal environmental impact [30].
The purification of indole derivatives requires careful selection of techniques based on the physical and chemical properties of the target compounds. The presence of both aromatic and heteroaromatic functionalities, combined with potential for hydrogen bonding, creates unique challenges for separation and purification [31] [32] [33] [34].
Column chromatography remains the most versatile and widely employed technique for purifying indole derivatives [34]. The selection of stationary and mobile phases must account for the amphoteric nature of indoles and their tendency to form hydrogen bonds [33] [34].
Silica gel represents the most common stationary phase, with elution typically accomplished using gradient systems of increasing polarity [34]. For 5-methoxy-3-(2-nitrovinyl)-1H-indole and related compounds, effective separation is often achieved using hexane-ethyl acetate gradients, starting with 20-30% ethyl acetate and increasing to 60-80% as needed [35] [33].
The presence of the nitrovinyl group significantly affects chromatographic behavior due to its electron-withdrawing nature and potential for hydrogen bonding [36]. Compounds containing this functionality typically require more polar eluent systems compared to simple indole derivatives [35] [36].
Preparative high-performance liquid chromatography offers superior resolution for complex mixtures and isomeric compounds [32]. While more expensive than traditional column chromatography, preparative HPLC can achieve purities exceeding 99% with good recovery rates [32].
Recrystallization provides an effective method for achieving high purity in crystalline indole derivatives [31] [33]. The choice of solvent system is critical and must balance solubility at elevated temperatures with minimal solubility at room temperature [31] [33].
For nitrovinyl-substituted indoles, polar solvents such as ethanol, methanol, or ethyl acetate often provide good recrystallization media [33]. The presence of the nitro group enhances hydrogen bonding capabilities, generally improving crystal packing and facilitating purification [33].
Mixed solvent systems can offer advantages for compounds with intermediate solubility characteristics [33]. Common combinations include ethanol-water, ethyl acetate-hexane, and dichloromethane-methanol, with the ratio adjusted to optimize crystal formation [31] [33].
The morphology of indole crystals is significantly influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [33]. Controlled crystallization can produce specific crystal habits that facilitate handling and further processing [33].
Systematic optimization of reaction parameters represents a crucial aspect of efficient indole synthesis [37] [38] [39]. Key variables include temperature, reaction time, catalyst loading, solvent system, and reagent stoichiometry [39] [40].
Temperature control significantly impacts both reaction rate and selectivity [38] [39]. For condensation reactions leading to nitrovinyl indoles, temperatures in the range of 60-80°C typically provide optimal balance between reaction rate and product stability [1] [2]. Higher temperatures may accelerate the reaction but can also promote decomposition or side product formation [39] [40].
Reaction time optimization requires careful monitoring to achieve maximum conversion while avoiding over-reaction [40]. For most condensation reactions, times ranging from 2-6 hours under conventional heating provide optimal yields [40]. Microwave-assisted reactions can reduce these times to minutes while maintaining high yields [24] [40].
Catalyst loading represents another critical optimization parameter [39]. For Lewis acid-catalyzed reactions, loadings of 5-20 mol% typically provide optimal activity without excessive cost or purification challenges [39]. Higher loadings may increase reaction rate but can also promote side reactions and complicate product isolation [37] [39].
Solvent effects play a crucial role in both reaction rate and selectivity [39] [41]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally favor condensation reactions by stabilizing charged intermediates [39]. However, solvent choice must also consider product solubility and ease of removal during purification [41].
Reagent stoichiometry affects both conversion and selectivity [39]. For electrophilic substitution reactions, slight excess of the electrophile (1.1-1.5 equivalents) typically improves conversion while minimizing competing reactions [39]. However, large excesses can complicate purification and reduce atom economy [37] [39].
Advanced optimization techniques such as response surface methodology and design of experiments can provide systematic approaches to parameter optimization [37]. These statistical methods allow efficient exploration of multidimensional parameter space and identification of optimal conditions with minimal experimental effort [37] [39].
The spectroscopic characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole reveals distinctive features that confirm its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound [1] [2]. The proton Nuclear Magnetic Resonance spectrum typically displays characteristic signals including a singlet around δ 8.76 for the indole nitrogen-hydrogen proton, and a doublet at δ 8.30 with a coupling constant of 13.5 Hz corresponding to the nitrovinyl group's vinyl proton [2] [3]. The aromatic protons appear as multiplets in the δ 7.30-6.90 region, while the methoxy group shows a characteristic singlet at δ 3.80 [1].
Carbon-13 Nuclear Magnetic Resonance analysis reveals the methoxy carbon at δ 157.0, the nitro-bearing carbon at δ 135.5, and various aromatic carbons spanning δ 128.6-110.8 [1]. The methoxy carbon appears at δ 55.5, providing clear identification of the substituent positions [1].
Infrared spectroscopy demonstrates characteristic absorption bands that identify key functional groups within the molecule [3] [4]. The nitrogen-hydrogen stretch appears at 3451 cm⁻¹, while the nitro group exhibits its characteristic asymmetric stretch at 1549 cm⁻¹ [3]. The carbon-oxygen stretch of the methoxy group is observed at 1253 cm⁻¹, with additional peaks at 1024 cm⁻¹ and 737 cm⁻¹ corresponding to other vibrational modes [3]. Strong absorptions at 1620 cm⁻¹ and 1547 cm⁻¹ are attributed to carbonyl and nitro stretching vibrations respectively [3].
Ultraviolet-Visible spectroscopy reveals the characteristic electronic transitions of the indole chromophore system [5] [6]. The compound exhibits absorption maxima around 285 nm corresponding to the ¹Lb transition and approximately 275 nm for the ¹La transition, which are typical for substituted indole derivatives [5]. These transitions are influenced by the electron-withdrawing nitrovinyl group and the electron-donating methoxy substituent, creating a distinctive absorption profile [5].
The thermal behavior of 5-Methoxy-3-(2-nitrovinyl)-1H-indole follows patterns observed in structurally related nitroalkane and nitroindole compounds [7] [8]. Differential Scanning Calorimetry analysis indicates an estimated onset temperature range of 200-240°C, based on thermal stability data from similar nitroalkane derivatives [7]. The compound exhibits exothermic decomposition with decomposition energies exceeding 500 J/g, characteristic of nitro-containing organic compounds [7] [8].
Thermogravimetric Analysis suggests a decomposition temperature range of 250-300°C, estimated from nitroindole derivative data [9]. The thermal decomposition pattern likely involves carbon-nitro bond cleavage as the primary decomposition pathway, consistent with literature reports on nitroaromatic compounds [9]. The maximum recommended process temperature (TD24) is estimated at 150-170°C using the Stoessel correlation, indicating the need for careful temperature control during handling and processing [7].
The thermal stability characteristics suggest that the compound requires attention during storage and handling, particularly at elevated temperatures [7] [8]. The presence of the nitrovinyl group contributes to the compound's energetic nature, necessitating appropriate safety precautions during thermal analysis and processing operations [7].
The solubility profile of 5-Methoxy-3-(2-nitrovinyl)-1H-indole reflects its chemical structure and intermolecular interactions [10] [11]. Water solubility is extremely limited, with the compound being essentially insoluble in aqueous media (less than 0.1 mg/mL) [11]. This low aqueous solubility is attributed to the hydrophobic indole core and the moderate lipophilicity of the overall molecular structure [10].
Organic solvent solubility is significantly higher, with the compound showing good solubility in polar organic solvents such as chloroform and methanol [11]. The solubility in these solvents facilitates purification and analytical procedures, making them suitable for recrystallization and spectroscopic analysis [11].
Partition coefficient analysis reveals an octanol/water partition coefficient (XLogP3-AA) of 2.3, indicating moderate lipophilicity [10]. This value suggests a preference for lipophilic environments while maintaining some degree of polarity due to the nitro and methoxy substituents [10]. The partition coefficient places the compound in an intermediate range between highly hydrophobic and highly hydrophilic substances, which influences its potential biological activity and membrane permeability characteristics [12].
The topological polar surface area of 70.8 Ų contributes to the compound's solubility characteristics and potential for intermolecular interactions [10]. This relatively high polar surface area, combined with the moderate lipophilicity, suggests specific solubility requirements for optimal handling and application [10].
The crystalline structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole follows patterns observed in related indole derivatives [13] [14]. Crystal system analysis suggests a monoclinic structure, commonly observed in substituted indole compounds [13]. The estimated space group is P21/c, consistent with crystal packing arrangements typical for indole derivatives containing multiple substituents [13] [14].
Crystal habit is characterized by plate-like crystals, typical for indole derivatives with extended conjugation systems [13] [14]. The flat, plate-like morphology is influenced by the planar aromatic system and the extended conjugation through the nitrovinyl group [13]. This crystal habit affects the compound's physical properties, including dissolution rate and stability [13].
Polymorphism potential exists for this compound, as commonly observed in nitroindole derivatives [15] [16]. The presence of multiple functional groups capable of different intermolecular interactions (hydrogen bonding through the indole nitrogen-hydrogen, dipole-dipole interactions from the nitro group, and π-π stacking from the aromatic system) creates opportunities for various crystal packing arrangements [13] [17].
Intermolecular interactions within the crystal structure likely include nitrogen-hydrogen···π contacts characteristic of indole compounds, with interaction energies around -28 kJ/mol [13]. Hydrogen bonding interactions contribute approximately -34 kJ/mol to the lattice energy, while π···π stacking interactions provide additional stabilization of approximately -18 kJ/mol [13]. These interactions determine the overall crystal stability and influence the compound's physical properties [13] [14].